An In-Depth Technical Guide to Dimethyl Dihydroxyfumarate: Properties, Synthesis, and Scientific Applications
An In-Depth Technical Guide to Dimethyl Dihydroxyfumarate: Properties, Synthesis, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: Dimethyl dihydroxyfumarate, a derivative of dihydroxyfumaric acid, presents a unique chemical scaffold with potential applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of Dimethyl dihydroxyfumarate, drawing from the available, albeit limited, scientific literature. We delve into its structural features, theoretical antioxidant properties, and synthetic considerations. This document aims to serve as a foundational resource for researchers interested in exploring the chemistry and potential utility of this intriguing molecule.
Introduction: Unveiling a Structurally Unique Enediol
Dimethyl dihydroxyfumarate, systematically named (2E)-2,3-dihydroxy-2-butenedioic acid 1,4-dimethyl ester, is an organic compound characterized by a central carbon-carbon double bond flanked by two hydroxyl groups and two methoxycarbonyl groups. This enediol structure is shared with its parent compound, dihydroxyfumaric acid, which is known for its antioxidant properties. While not as extensively studied as its non-hydroxylated counterpart, dimethyl fumarate—a well-known therapeutic agent—Dimethyl dihydroxyfumarate holds potential for novel chemical transformations and applications. This guide synthesizes the current understanding of its properties to facilitate further scientific inquiry.
Physicochemical Properties: A Summary of Known Data
Experimental data for Dimethyl dihydroxyfumarate is not widely available in the public domain. The following table summarizes its key identifiers and computed properties. It is crucial to note that many physical properties like melting and boiling points have not been authoritatively reported.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₆ | [CymitQuimica] |
| Molecular Weight | 176.12 g/mol | [CymitQuimica] |
| IUPAC Name | dimethyl (2E)-2,3-dihydroxybut-2-enedioate | [PubChem][1] |
| Synonyms | DHF, (2E)-2,3-Dihydroxy-2-butenedioic Acid 1,4-dimethyl Ester, (E)-2,3-dihydroxy-2-Butenedioic Acid Dimethyl Ester | [CymitQuimica] |
| CAS Number | 133-47-1 | [CymitQuimica] |
| Appearance | Neat (Assumed to be a solid at room temperature) | [CymitQuimica][2] |
| Topological Polar Surface Area | 93.1 Ų | [PubChem][1] |
| Hydrogen Bond Donor Count | 2 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 6 | [PubChem][1] |
| Rotatable Bond Count | 4 | [PubChem][1] |
Chemical Properties and Reactivity Profile
Antioxidant Potential: A Theoretical Perspective
Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to investigate the antioxidant properties of Dimethyl dihydroxyfumarate (referred to as DMDHFE in the study) in comparison to its parent, dihydroxyfumaric acid (DHFA)[3][4].
The key findings from these theoretical investigations include:
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Lower Acidity: Dimethyl dihydroxyfumarate is predicted to have a lower acidity compared to dihydroxyfumaric acid. This is attributed to the esterification of the carboxylic acid groups, which reduces the ability to donate protons[3][4].
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Reaction with Free Radicals: The reaction mechanism with the stable free radical DPPH* is proposed to be ionic in nature, involving the formation of charge-transfer complexes. The antioxidant activity is linked to the compound's ability to dissociate and donate a hydrogen atom[3][4].
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Reduced Antioxidant Activity: The lower acidity of Dimethyl dihydroxyfumarate leads to a slower reaction rate with DPPH* and, consequently, a lower predicted antioxidant activity compared to dihydroxyfumaric acid. The formation of more stable intermediates during its reaction with DPPH* also contributes to this reduced activity[3][4].
The following diagram illustrates the proposed initial steps in the reaction of an antioxidant with an enediol structure (like Dimethyl dihydroxyfumarate) with a free radical, leading to the formation of a charge-transfer complex.
Caption: Conceptual workflow of antioxidant activity.
Role in Peptide Chemistry
A notable application of Dimethyl dihydroxyfumarate is in the field of bioorganic chemistry, specifically in the synthesis of peptide models for studying β-sheet formation. A 1990 study by Kemp, Bowen, and Muendel in the Journal of Organic Chemistry utilized this compound in their research. While the full experimental details from this paper are not readily accessible in public databases, its use in this context suggests reactivity of the hydroxyl groups and the potential for Dimethyl dihydroxyfumarate to act as a scaffold in more complex molecular architectures.
Synthesis and Purification: Methodologies and Considerations
Detailed and widely reproduced experimental protocols for the synthesis of Dimethyl dihydroxyfumarate are scarce in the literature. However, based on general organic chemistry principles and information regarding its parent compound, the following synthetic strategies can be proposed.
Fischer Esterification of Dihydroxyfumaric Acid
The most direct route to Dimethyl dihydroxyfumarate is likely the Fischer esterification of dihydroxyfumaric acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Proposed Experimental Protocol:
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Dissolution: Suspend dihydroxyfumaric acid in an excess of anhydrous methanol.
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Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.
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Reaction: Reflux the mixture for several hours to drive the esterification to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
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Extraction: Extract the product into an organic solvent such as ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
The following diagram outlines the general workflow for the synthesis and purification of Dimethyl dihydroxyfumarate.
Caption: Synthesis and purification workflow.
Analytical Characterization
Due to the lack of published experimental spectra, the following are predicted analytical characteristics based on the structure of Dimethyl dihydroxyfumarate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: A singlet corresponding to the two equivalent methoxy groups (-OCH₃) and a singlet for the two equivalent hydroxyl protons (-OH). The chemical shift of the hydroxyl protons will be dependent on the solvent and concentration.
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¹³C NMR: Signals for the carbonyl carbons of the ester groups, the sp² carbons of the double bond, and the methyl carbons of the methoxy groups.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretching of the hydroxyl groups, C=O stretching of the ester groups, C=C stretching of the double bond, and C-O stretching.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 176. Fragmentation patterns would likely involve the loss of methoxy groups and other characteristic fragments.
Potential Applications and Future Directions
The unique structural features of Dimethyl dihydroxyfumarate, particularly the enediol moiety, suggest several potential areas for future research and application:
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Precursor in Organic Synthesis: It can serve as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
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Ligand in Coordination Chemistry: The hydroxyl and carbonyl groups offer potential coordination sites for metal ions, suggesting applications in catalysis and materials science.
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Development of Novel Antioxidants: Although predicted to be less potent than its parent acid, modifications to the ester groups could modulate its antioxidant activity and bioavailability for potential therapeutic or industrial applications.
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Polymer Chemistry: The presence of multiple functional groups could allow for its use as a monomer or cross-linking agent in the development of novel polymers with tailored properties.
Conclusion
Dimethyl dihydroxyfumarate remains a compound with largely unexplored potential. While a comprehensive experimental characterization is still lacking in the mainstream scientific literature, theoretical studies and its use in specialized synthetic applications provide a foundation for future investigations. This technical guide has summarized the available information to provide researchers with a starting point for their work on this intriguing molecule. Further experimental validation of its physical and chemical properties is essential to unlock its full potential in drug development, materials science, and synthetic chemistry.
References
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Gorbachev, M., Gorinchoy, N., & Arsene, I. (2015). Antioxidant Properties of Dihydroxyfumaric Acid and Its Dimethyl Ether: a Comparative DFT Study of Their Reactions with the Stable Radical DPPH*. Chemistry Journal of Moldova, 10(1), 89-94. [Link]
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ANTIOXIDANT PROPERTIES OF DIHYDROXYFUMARIC ACID AND ITS DIMETHYL ETHER: A COMPARATIVE DFT STUDY OF THEIR REACTIONS WITH THE STABLE RADICAL DPPH*. (2015). Chemistry Journal of Moldova. [Link]
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PubChem. (n.d.). 1,4-Dimethyl (2E)-2,3-dihydroxy-2-butenedioate. Retrieved from [Link]
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Kemp, D. S., Bowen, B. R., & Muendel, C. C. (1990). Synthesis and conformational analysis of epindolidione-derived peptide models for β-sheet formation. Journal of Organic Chemistry, 55(15), 4650–4657. [Link]
